molecular formula C16H18N6O B7357465 3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one

3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one

Katalognummer B7357465
Molekulargewicht: 310.35 g/mol
InChI-Schlüssel: TVFTXRZEFPPTDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Wirkmechanismus

3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one is converted into MPP+ by the enzyme MAO-B in the brain. MPP+ is selectively taken up by dopaminergic neurons, leading to their degeneration. The mechanism of action of this compound involves the inhibition of complex I of the mitochondrial respiratory chain, leading to the production of reactive oxygen species and oxidative stress. This process ultimately leads to the death of dopaminergic neurons.
Biochemical and Physiological Effects:
This compound has been shown to induce Parkinson's disease-like symptoms in animals and humans. The biochemical and physiological effects of this compound include the selective degeneration of dopaminergic neurons, the formation of Lewy bodies, and the reduction of dopamine levels in the brain. This compound has also been shown to induce oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animals and its selective toxicity to dopaminergic neurons. However, this compound has several limitations, including its short half-life, its non-specific effects on other neurotransmitter systems, and its inability to replicate the full spectrum of Parkinson's disease pathology.

Zukünftige Richtungen

For 3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one research include the development of new methods to synthesize this compound with higher yield and purity, the investigation of the role of this compound in other neurodegenerative diseases, and the development of new treatments for Parkinson's disease based on the mechanism of action of this compound. Additionally, the use of this compound in combination with other neurotoxins and genetic models may provide new insights into the etiology and pathogenesis of Parkinson's disease.

Synthesemethoden

3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one can be synthesized using various methods, including the reaction of 5-methyl-4-phenyl-2,4-dihydro-3H-pyrazol-3-one with 4-piperidone hydrochloride and sodium azide, followed by reduction with sodium borohydride. Another method involves the reaction of 5-methyl-4-phenyl-2,4-dihydro-3H-pyrazol-3-one with 4-piperidinone and triethylorthoformate, followed by the reaction with sodium azide and reduction with sodium borohydride. The yield of this compound using these methods is around 50-60%.

Wissenschaftliche Forschungsanwendungen

3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one has been extensively used in scientific research as a tool to study Parkinson's disease. This compound is converted into MPP+ by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons, leading to their degeneration. This process mimics the pathology of Parkinson's disease, making this compound a useful tool to study the disease mechanism and develop new treatments.

Eigenschaften

IUPAC Name

3-[1-(5-methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-10-3-2-4-12-13(10)15(18-9-17-12)22-7-5-11(6-8-22)14-19-16(23)21-20-14/h2-4,9,11H,5-8H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFTXRZEFPPTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CN=C2N3CCC(CC3)C4=NNC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.